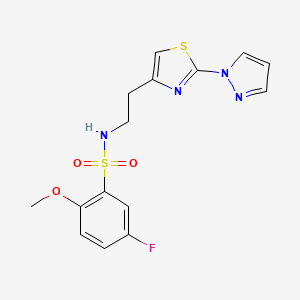

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O3S2/c1-23-13-4-3-11(16)9-14(13)25(21,22)18-7-5-12-10-24-15(19-12)20-8-2-6-17-20/h2-4,6,8-10,18H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBADMCQXIMQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors—temperature, pH, co-administered drugs, and individual variations—affect the compound’s efficacy and stability. Imagine it navigating this dynamic environment like a molecular detective!

Remember, the world of pharmacology is vast, and this compound dances within its intricate choreography. If you’re a budding scientist, consider diving deeper into research articles and scientific journals to uncover more about our mysterious compound! 🧪🔬

And there you have it—an exploration of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide! 🌟

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including:

- Pyrazole ring

- Thiazole ring

- Methoxybenzenesulfonamide moiety

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be synthesized through reactions involving hydrazine and 1,3-dicarbonyl compounds.

- Thiazole Ring Synthesis : Often achieved via the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.

- Coupling : The pyrazole and thiazole rings are coupled using a suitable linker.

- Introduction of the Benzenesulfonamide Group : This final step completes the synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole-thiazole derivatives, suggesting that this compound may also exhibit significant antimicrobial activity. For instance:

- Compounds similar to this have shown effectiveness against various bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans.

- In vitro tests indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, indicating potential for further development as antimicrobial agents .

Anticancer Activity

The compound's structural features suggest it could interact with various biological targets, potentially leading to anticancer effects:

- Studies have indicated that pyrazole and thiazole derivatives can induce apoptosis in cancer cells, possibly through mechanisms involving DNA interaction or enzyme inhibition.

- The presence of fluorine and methoxy groups may enhance its efficacy by improving solubility and bioavailability .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could bind to specific receptors, modulating signaling pathways associated with cell growth and survival.

- DNA Interaction : The structural components may allow for intercalation or binding to DNA, disrupting replication processes in cancer cells .

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the potential applications of this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide have been tested against Gram-positive and Gram-negative bacteria. In vitro studies reveal that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt bacterial cell wall synthesis and function .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | S. aureus | 20 |

| 4-Methylthiazole derivatives | B. subtilis | 15 |

Anti-inflammatory Properties

Compounds with similar structures have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). They exert their effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Studies demonstrate that these compounds can reduce inflammation in animal models, suggesting their potential utility in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound have been explored through various assays. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and the disruption of mitochondrial membrane integrity . Its ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Caspase activation |

| A549 | 10.0 | Mitochondrial disruption |

Case Studies

Several case studies have highlighted the applications of this compound in various therapeutic areas:

- Antimicrobial Case Study : A study evaluated a series of thiazole-pyrazole derivatives for their antibacterial activity against clinical isolates, demonstrating significant efficacy compared to standard antibiotics .

- Anti-inflammatory Case Study : In vivo models showed that administration of similar compounds resulted in reduced paw edema, indicating their potential as effective anti-inflammatory agents .

- Anticancer Case Study : Research on cell lines revealed that treatment with this compound led to decreased viability and increased markers for apoptosis, supporting its role as a candidate for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.